N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine
Overview
Description
N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine is a useful research compound. Its molecular formula is C9H8Cl2F3N and its molecular weight is 258.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines
A study by Senthamarai et al. (2018) showcases a cost-efficient reductive amination protocol using cobalt oxide nanoparticles for synthesizing N-methylated and N-alkylated amines, vital for life-science molecules. This method highlights the importance of developing convenient methods for the synthesis of amine derivatives using earth-abundant catalysts Senthamarai et al., 2018.
Direct Amidation of Carboxylic Acids and Amines
Lanigan et al. (2013) demonstrated the effectiveness of B(OCH2CF3)3 for the direct amidation of various carboxylic acids with a broad range of amines, a crucial step in the synthesis of amide products. This method emphasizes the utility of B(OCH2CF3)3 in organic synthesis, especially for creating N-protected amino acids with minimal racemization Lanigan et al., 2013.
Analytical Applications
- Detection of Aromatic Amines in Hair Dyes: Lizier and Zanoni (2012) utilized an ionic liquid for the improved separation and quantification of aromatic amines present in hair dyes using liquid chromatography coupled to electrochemical detection. This method underlines the application of novel mediums for enhancing analytical capabilities in identifying contaminants in consumer products Lizier & Zanoni, 2012.
Catalysis
- Chromium‐Catalyzed Oligomerization of Ethene: Höhne et al. (2017) explored the use of N,N‐bis[chloro(aryl)phosphino]amines in the Cr-catalyzed oligomerization of ethene, leading to highly selective production of hexene. This research demonstrates the potential of using chlorinated ligands for high-purity chemical production Höhne et al., 2017.
Material Science
- Fluorinated Polyimides: Chung, Tzu, and Hsiao (2006) synthesized fluorinated polyimides from a trifluoromethyl-substituted bis(ether amine), showing low dielectric constants and high thermal stability. This research highlights the importance of such compounds in developing materials with specific electronic and thermal properties Chung et al., 2006.
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-2,2,2-trifluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2F3N/c10-7-3-1-2-6(8(7)11)4-15-5-9(12,13)14/h1-3,15H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPVIJWXYRCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651340 | |
Record name | N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921630-40-2 | |
Record name | N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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